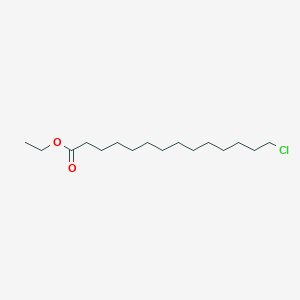

Ethyl 14-chlorotetradecanoate

Description

Ethyl 14-chlorotetradecanoate is a halogenated fatty acid ester characterized by a 14-carbon chain with a chlorine atom at the terminal position and an ethyl ester group. The chlorine substituent introduces polarity and reactivity, distinguishing it from non-halogenated analogs. Potential applications include roles as intermediates in pharmaceuticals, agrochemicals, or polymer synthesis, leveraging the chlorine's ability to participate in nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula |

C16H31ClO2 |

|---|---|

Molecular Weight |

290.9 g/mol |

IUPAC Name |

ethyl 14-chlorotetradecanoate |

InChI |

InChI=1S/C16H31ClO2/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h2-15H2,1H3 |

InChI Key |

PBFBHSRPWUPWBS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 14-chlorotetradecanoate can be synthesized through the esterification of 14-chlorotetradecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous processes that ensure high yield and purity. One such method involves the chlorination of tetradecanoic acid followed by esterification with ethanol. The use of continuous reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 14-chlorotetradecanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 14-chlorotetradecanoic acid and ethanol.

Reduction: It can be reduced to form the corresponding alcohol, 14-chlorotetradecanol, using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 14-hydroxytetradecanoate.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Nucleophiles such as hydroxide ions under appropriate conditions.

Major Products Formed

Hydrolysis: 14-chlorotetradecanoic acid and ethanol.

Reduction: 14-chlorotetradecanol.

Substitution: 14-hydroxytetradecanoate.

Scientific Research Applications

Ethyl 14-chlorotetradecanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of surfactants and lubricants.

Biology: It serves as a model compound for studying the metabolism and biotransformation of chlorinated fatty acids in biological systems.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive molecules with antimicrobial and anti-inflammatory properties.

Industry: It is utilized in the formulation of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of ethyl 14-chlorotetradecanoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing 14-chlorotetradecanoic acid, which can then undergo further metabolic transformations. The chlorine atom in the molecule may also influence its reactivity and interaction with molecular targets, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares ethyl 14-chlorotetradecanoate with structurally related esters:

Physical and Chemical Properties

- Polarity and Reactivity: The chlorine atom in this compound increases polarity compared to non-halogenated analogs like ethyl 13-methyltetradecanoate. This enhances solubility in polar solvents and susceptibility to nucleophilic attacks at the C14 position .

- Boiling Points: Halogenation generally raises boiling points due to increased molecular weight and dipole interactions. Ethyl 14-bromotetradecanoate (335.29 g/mol) likely has a higher boiling point than the chloro analog (290.45 g/mol), while ethyl 13-methyltetradecanoate (270.46 g/mol) would have the lowest .

- Stability: The terminal chlorine in this compound may confer thermal instability compared to esters with internal substituents, necessitating storage away from heat sources .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 14-chlorotetradecanoate, and how can their efficiency be evaluated?

- Methodological Answer : this compound is typically synthesized via esterification of 14-chlorotetradecanoic acid with ethanol under acid catalysis. Researchers should compare reaction parameters (e.g., catalyst type, temperature, solvent) across published protocols. Efficiency can be quantified using metrics such as yield (%) and purity (GC-MS/HPLC). For reproducibility, document exact molar ratios, reaction times, and purification steps (e.g., column chromatography). A comparative table is recommended:

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| A | H₂SO₄ | 80 | 72 | 98 | |

| B | pTSA | 70 | 85 | 99 |

- Key Considerations : Validate purity via NMR (¹H/¹³C) and FT-IR to confirm ester bond formation and absence of unreacted acid .

Q. How should researchers handle and store this compound to ensure laboratory safety?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with oxidizing agents due to potential reactivity of the chloroalkyl group .

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Monitor for decomposition via periodic GC-MS analysis .

- Emergency Protocols : In case of exposure, follow first-aid measures in safety data sheets (SDS) and consult toxicity databases like the Comparative Toxicogenomics Database (CTD) for biological impact data .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the ethyl ester (δ ~4.1 ppm, quartet) and chlorinated chain (δ ~3.5 ppm, multiplet) .

- FT-IR : Confirm ester carbonyl stretch (~1740 cm⁻¹) and C-Cl bond (~550–600 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 292.8 and fragmentation patterns (e.g., loss of –OCH₂CH₃) .

Advanced Research Questions

Q. How can researchers design experiments to optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial design to test variables (catalyst concentration, solvent polarity). For example, a 2³ factorial design evaluating yield against temperature (60–80°C), catalyst (H₂SO₄ vs. pTSA), and reaction time (4–8 hrs) .

- Data Interpretation : Apply ANOVA to identify significant factors. Report confidence intervals and p-values to validate results .

- Example Optimization Table :

| Variable | Low Level | High Level | Effect on Yield |

|---|---|---|---|

| Temp | 60°C | 80°C | +12%* |

| Catalyst | H₂SO₄ | pTSA | +18%** |

Q. How should researchers address contradictions in yield data across studies on this compound synthesis?

- Methodological Answer :

- Root-Cause Analysis : Compare raw data (e.g., NMR purity vs. isolated yield). Use Bland-Altman plots to assess systematic biases between labs .

- Reproducibility Tests : Replicate protocols with controlled variables (e.g., solvent batch, humidity). Publish detailed supplemental materials, including chromatograms and spectra .

- Statistical Tools : Apply Grubbs’ test to identify outliers or Cochran’s Q test for categorical discrepancies .

Q. What computational methods are suitable for predicting the environmental impact or biodegradability of this compound?

- Methodological Answer :

- QSAR Modeling : Use tools like EPI Suite to estimate biodegradation half-life and bioaccumulation potential. Cross-validate with experimental toxicity data from CTD .

- Molecular Dynamics (MD) : Simulate interactions with soil enzymes (e.g., esterases) to predict hydrolysis rates .

- Data Integration : Compare computational predictions with microcosm studies (e.g., OECD 301B biodegradation tests) and report discrepancies .

Data Presentation Guidelines

- Tables : Include baseline experimental conditions (e.g., solvent purity, instrument calibration) to contextualize results .

- Figures : Use scatter plots with error bars for yield comparisons or heatmaps for multivariate optimization .

- Supplemental Materials : Archive raw spectra, chromatograms, and computational input files in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.